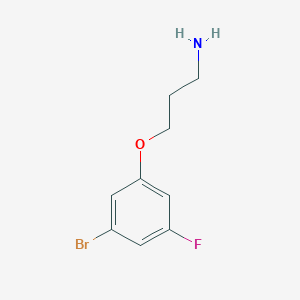
3-(3-Bromo-5-fluorophenoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-BFPA consists of a bromine (Br) and a fluorine (F) atom attached to a phenyl ring, which is further connected to a propylamine group via an ether linkage . The InChI string of the molecule isInChI=1S/C9H11BrFNO/c10-9-7 (11)3-1-4-8 (9)13-6-2-5-12/h1,3-4H,2,5-6,12H2 . Physical and Chemical Properties Analysis
3-BFPA has a molecular weight of 248.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 247.00080 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Liu, Wong, Rettig, and Orvig (1993) explored hexadentate N3O3 amine phenols, which are reduction products of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes. These compounds, including variations with bromo and fluoro substitutions, are significant in the context of metal ion coordination and spectroscopic analysis in inorganic chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Chemoselective Amination of Polyhalopyridines
In 2007, Stroup, Szklennik, Forster, and Serrano-Wu discussed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, which shares similarities with the compound of interest. Their work highlights the potential of such compounds in selective substitution reactions, critical for developing specific chemical entities (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Stereoselective Access to Bromo(het)aryloxy Propan-2-amines
Mourelle-Insua, López-Iglesias, Gotor, and Gotor-Fernández (2016) focused on the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, similar in structure to the compound . Their research contributes to understanding the stereoselective synthesis of such compounds, which is fundamental for developing specific pharmaceutical agents (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Flexible Chelating Ligands for Group 13 Metals
Liu, Wong, Karunaratne, Rettig, and Orvig (1993) also contributed to the development of hexadentate (N3O3) amine phenol ligands for group 13 metals, offering insights into the design and synthesis of complex ligands for metal coordination. This research is pivotal for the advancement in areas like catalysis and material science (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Propriétés
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDBPXHPPLISSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
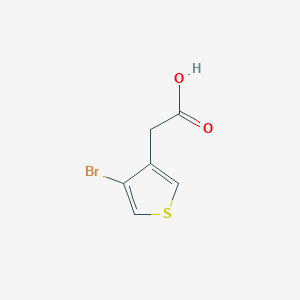

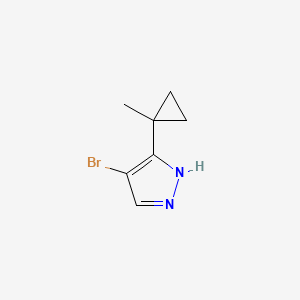
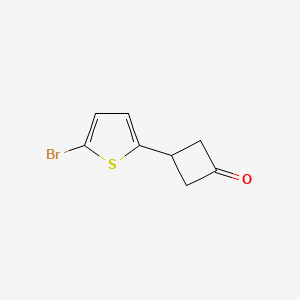
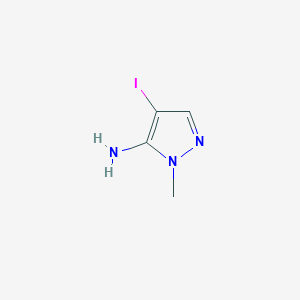
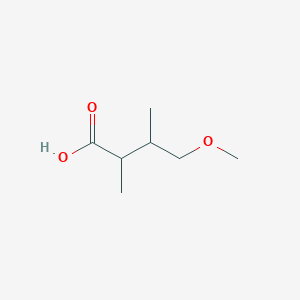
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
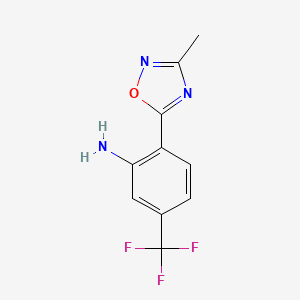
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
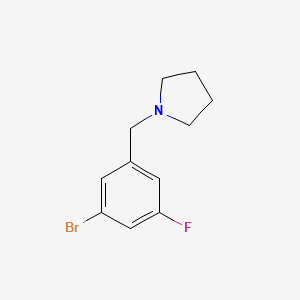
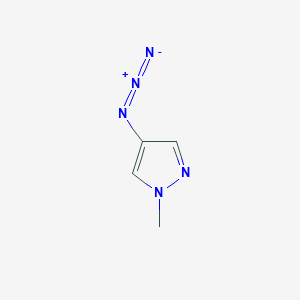
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
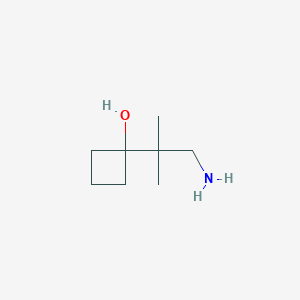
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
